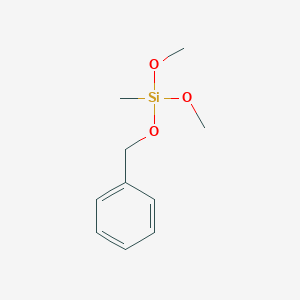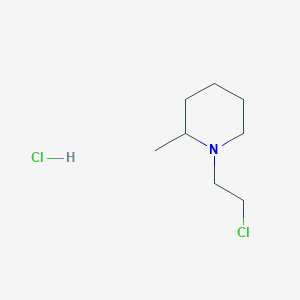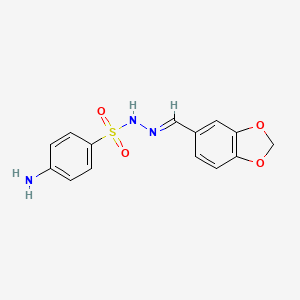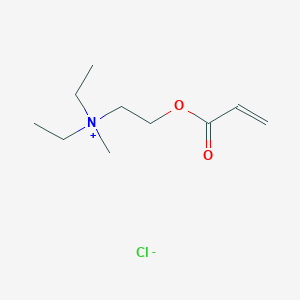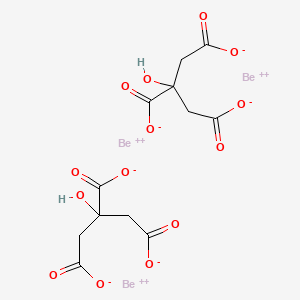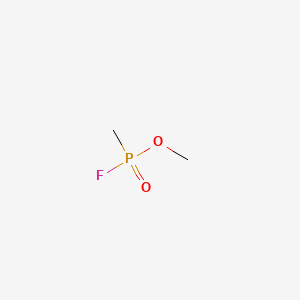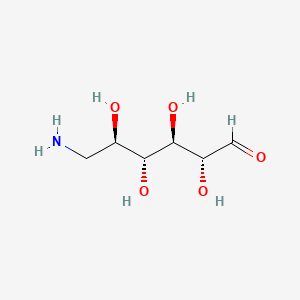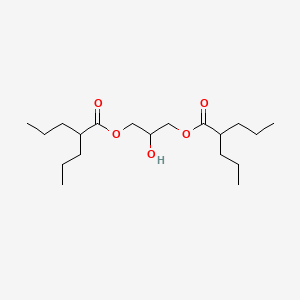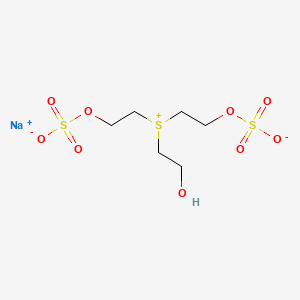
2-Phenylethyl methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl methoxyacetate: is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 2-phenylethanol and methoxyacetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylethyl methoxyacetate can be synthesized through the esterification of 2-phenylethanol with methoxyacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed-bed reactor where 2-phenylethanol and methoxyacetic acid are continuously fed into the reactor along with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reactor to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylethyl methoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-phenylethanol and methoxyacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 2-Phenylethanol and methoxyacetic acid.
Reduction: 2-Phenylethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenylethyl methoxyacetate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant floral aroma, making it a key ingredient in perfumes and scented products.
Mécanisme D'action
The mechanism of action of 2-Phenylethyl methoxyacetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. Additionally, its antimicrobial properties may involve the disruption of microbial cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
2-Phenylethyl acetate: Another ester with a similar floral aroma, commonly used in the fragrance industry.
2-Phenylethyl alcohol: The alcohol precursor to 2-Phenylethyl methoxyacetate, also used in fragrances.
2-Phenylethyl salicylate: An ester with a slightly different structure, used in sunscreens and other cosmetic products.
Uniqueness: this compound is unique due to its specific combination of a methoxy group and a phenylethyl group, which imparts a distinct floral aroma. Its stability and pleasant scent make it particularly valuable in the fragrance industry compared to other similar compounds.
Propriétés
Numéro CAS |
84682-19-9 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-phenylethyl 2-methoxyacetate |
InChI |
InChI=1S/C11H14O3/c1-13-9-11(12)14-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
LJRZTWFJDUIJGJ-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


